molecular formula C21H19N3O2S B2582715 (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 1322002-05-0

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2582715
M. Wt: 377.46
InChI Key: DKAQEXJGPGUWMQ-FOWTUZBSSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves understanding the reactions the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Corrosion Inhibition

Thiazole derivatives have been extensively investigated for their corrosion inhibition properties. A study by Farahati et al. (2019) focused on the synthesis and corrosion inhibition ability of three thiazoles on the copper surface. The study concluded that these compounds could serve as effective corrosion inhibitors, with efficiencies around 90% at optimal concentrations. This suggests that thiazole-based compounds, including the one , could be explored for their potential in protecting metals from corrosion (Farahati et al., 2019).

Fluorescent Probes

Another application area is in the development of fluorescent probes. Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showing a range of fluorescent colors, from green to red. The study highlighted the multifunctional properties of these compounds, including good emission in the solid phase and potential for biological applications, indicating that similar compounds could be utilized in imaging and diagnostic applications (Eltyshev et al., 2021).

Organic Synthesis and Drug Development

Thiazole and acrylonitrile derivatives also find applications in organic synthesis and drug development. A study by Gomha and Abdel‐Aziz (2012) explored enaminones as building blocks in heterocyclic preparations, leading to the synthesis of novel compounds with potential biological activities. This research demonstrates the versatility of thiazole-based compounds in synthesizing biologically active molecules, suggesting that the compound of interest could be a precursor in the synthesis of novel therapeutic agents (Gomha & Abdel‐Aziz, 2012).

Optical Materials

In the field of optical materials, thiazole and acrylonitrile derivatives have been investigated for their photophysical properties. Anandan et al. (2018) studied thiophene dyes for enhanced nonlinear optical limiting, which is crucial for developing materials that protect human eyes and optical sensors. The research found that these compounds exhibit significant nonlinear absorption, making them suitable for optoelectronic devices (Anandan et al., 2018).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

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properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-4-6-15(7-5-14)19-13-27-21(24-19)16(11-22)12-23-18-10-17(25-2)8-9-20(18)26-3/h4-10,12-13,23H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAQEXJGPGUWMQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

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